molecular formula C12H13N B13704488 4-Methyl-2-(p-tolyl)pyrrole

4-Methyl-2-(p-tolyl)pyrrole

Cat. No.: B13704488
M. Wt: 171.24 g/mol
InChI Key: ZZXXARUPVAGHLZ-UHFFFAOYSA-N
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Description

4-Methyl-2-(p-tolyl)pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This particular compound features a methyl group at the 4-position and a p-tolyl group at the 2-position, making it a substituted pyrrole derivative. Pyrrole derivatives are known for their biological and chemical significance, often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(p-tolyl)pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the reaction between 4-methyl-1,4-diketone and p-toluidine in the presence of an acid catalyst can yield the desired pyrrole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic methods that ensure high yield and purity. The use of environmentally friendly solvents and catalysts is often preferred to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(p-tolyl)pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can yield hydrogenated pyrrole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at the available positions on the pyrrole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives .

Scientific Research Applications

4-Methyl-2-(p-tolyl)pyrrole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-2-(p-tolyl)pyrrole exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2-(p-tolyl)pyrrole’s unique combination of substituents at the 2- and 4-positions imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

4-methyl-2-(4-methylphenyl)-1H-pyrrole

InChI

InChI=1S/C12H13N/c1-9-3-5-11(6-4-9)12-7-10(2)8-13-12/h3-8,13H,1-2H3

InChI Key

ZZXXARUPVAGHLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CN2)C

Origin of Product

United States

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